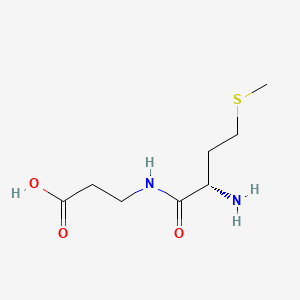

Met-beta-Ala

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-beta-Ala involves the coupling of L-methionine and beta-alanine. This can be achieved through peptide synthesis techniques, where the carboxyl group of L-methionine is activated and then coupled with the amino group of beta-alanine . Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound can be scaled up using biotechnological methods. For instance, the production of beta-alanine, a precursor of this compound, can be achieved through microbial fermentation using strains of Escherichia coli or Bacillus subtilis . These methods are environmentally friendly and can produce high yields of beta-alanine, which can then be coupled with L-methionine to form this compound.

Chemical Reactions Analysis

Types of Reactions

Met-beta-Ala can undergo various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: The beta-alanine residue can undergo reduction reactions, although this is less common.

Substitution: The amino group of beta-alanine can participate in substitution reactions, forming derivatives of this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the methionine residue.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, although this is less common for beta-alanine.

Substitution: Various alkylating agents can be used to modify the amino group of beta-alanine.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Reduced forms of beta-alanine derivatives.

Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

Met-beta-Ala has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in metabolic pathways and its potential effects on cellular functions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in muscle endurance.

Mechanism of Action

The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in biochemical reactions, while the beta-alanine residue can participate in the synthesis of carnosine, a dipeptide with antioxidant properties . These interactions can influence cellular functions and metabolic pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Met-beta-Ala can be compared with other similar compounds, such as:

Beta-alanine: A naturally occurring beta amino acid that is a precursor to this compound.

L-methionine: An essential amino acid that is a component of this compound.

Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.

Biological Activity

Introduction

Met-beta-Ala, or methionine beta-alanine, is an amino acid compound that has garnered attention for its potential biological activities and applications in sports nutrition and muscle performance enhancement. This article examines the biological activity of this compound, focusing on its effects on muscle performance, fatigue, and overall physical capabilities based on recent research findings.

This compound acts primarily as a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle. Carnosine plays a crucial role in buffering hydrogen ions during high-intensity exercise, thus delaying the onset of muscular fatigue. The synthesis of carnosine from beta-alanine and histidine is significantly influenced by the levels of beta-alanine available in the body.

Key Functions of Carnosine:

- pH Buffering : Helps maintain pH levels during intense exercise.

- Antioxidant Properties : Protects muscle cells from oxidative stress.

- Calcium Regulation : Influences calcium handling in muscle cells, potentially enhancing contractility.

Performance Enhancement

Several studies have investigated the ergogenic effects of beta-alanine supplementation, including this compound. A meta-analysis indicated that beta-alanine supplementation can lead to significant improvements in exercise performance, particularly in high-intensity activities lasting 60 seconds or longer.

Summary of Key Studies:

| Study | Participants | Duration | Dosage | Outcome |

|---|---|---|---|---|

| Ducker et al. (2013) | 24 athletes (football, hockey, soccer) | 4 weeks | 6 g/day | No significant effect on repeated sprint test |

| Derave et al. (2010) | 16 competitive rowers | 4 weeks | 6–7 g/day | Significant improvement in performance time at 750 m and 1,000 m |

| Grgic (2021) | Various athletes | N/A | N/A | Improved output during Yo-Yo intermittent performance test |

Fatigue Mitigation

Research has also shown that this compound can help mitigate neuromuscular fatigue. A study involving high-intensity functional training demonstrated that subjects supplemented with beta-alanine exhibited improved vertical jump and power performance compared to the control group.

Case Study Example:

- Participants : 27 individuals engaged in high-intensity functional training.

- Findings : The experimental group showed statistically significant improvements in vertical jump height (p = 0.027), indicating enhanced explosive strength and reduced fatigue perception.

Dosage and Administration

The effective dosage for this compound supplementation typically ranges from 4 to 6 grams per day. It is often recommended to split the dosage throughout the day to maximize absorption and minimize potential side effects such as paresthesia.

Safety and Side Effects

This compound is generally considered safe when used within recommended dosages. However, some individuals may experience mild side effects such as tingling sensations (paresthesia), particularly at higher doses.

Properties

Molecular Formula |

C8H16N2O3S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

InChI Key |

ANKIAKMHIAGBNN-LURJTMIESA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCCC(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NCCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.